Product packaging for Lead hydroxylapatite(Cat. No.:CAS No. 12530-18-6)

Lead hydroxylapatite

Cat. No.: B12648295
CAS No.: 12530-18-6
M. Wt: 1.34e+03 g/mol
InChI Key: SGYCOGFSJAXZOB-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Lead Contamination and Remediation Challenges

Lead contamination is a persistent and widespread environmental problem, posing significant risks to ecosystems and human health. numberanalytics.com The sources of this contamination are varied and complex, making remediation a considerable challenge. numberanalytics.com Historically, industrial activities such as mining, smelting, and refining have been major contributors. numberanalytics.com The legacy of lead-based paints, leaded gasoline, and lead-containing pesticides also continues to be a source of environmental lead. numberanalytics.comepa.gov Furthermore, improper disposal of products like lead-acid batteries adds to the environmental burden. numberanalytics.com

The remediation of lead-contaminated sites is fraught with difficulties. Traditional methods like excavation and disposal are often costly and can lead to secondary environmental impacts. numberanalytics.com The complexity of contamination sources makes it difficult to pinpoint and prioritize areas for cleanup. numberanalytics.comnationalacademies.org An additional challenge arises from the presence of co-contaminants, such as other heavy metals or emerging pollutants, which can interfere with the effectiveness of remediation techniques. numberanalytics.com Consequently, there is a pressing need for innovative and cost-effective in-situ remediation technologies that can immobilize lead, reducing its bioavailability and risk. numberanalytics.com

Table 1: Major Sources of Lead Contamination

Source Category Specific Examples
Industrial Activities Mining, smelting, refining operations. numberanalytics.com
Historical Products Lead-based paints, leaded gasoline. numberanalytics.comepa.gov
Agricultural Practices Use of lead-containing pesticides. numberanalytics.com
Waste Disposal Improper disposal of lead-acid batteries. numberanalytics.com

| Consumer Products | Degradation of products containing lead. nationalacademies.org |

Overview of Hydroxylapatite as a Functional Material

Hydroxylapatite (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a naturally occurring mineral and the primary inorganic constituent of bones and teeth in vertebrates. mdpi.combohrium.com In recent years, it has garnered significant interest as a versatile functional material for a wide range of applications, including in the environmental sector. researchgate.net

The utility of hydroxylapatite in pollution control stems from its unique physicochemical properties. researchgate.net It possesses a high adsorption capacity, excellent chemical and thermal stability, and significant ion-exchange capabilities. researchgate.nettandfonline.com Its surface contains both acidic and basic sites, allowing for interaction with a variety of molecules. researchgate.net HAp is also non-toxic and can be synthesized from abundant natural sources, making it a cost-effective and environmentally friendly option for remediation. researchgate.netmdpi.com

These properties make hydroxylapatite an effective adsorbent for a variety of pollutants, including heavy metals, organic dyes, and fluoride (B91410) ions. tandfonline.commdpi.com It has been successfully used to remove contaminants from both water and soil. tandfonline.com The mechanisms of removal can include ion exchange, surface complexation, and dissolution-precipitation reactions. mdpi.comrsc.org

Table 2: Key Properties of Hydroxylapatite for Environmental Applications

Property Description Relevance to Remediation
High Adsorption Capacity The ability to hold a large amount of adsorbate on its surface. researchgate.net Efficient removal of pollutants from contaminated media.
Ion-Exchange Capability Can exchange its constituent ions (e.g., Ca²⁺) with other ions in solution. researchgate.nettandfonline.com A primary mechanism for sequestering heavy metal cations.
Chemical and Thermal Stability Resists degradation under a range of chemical and temperature conditions. researchgate.netresearchgate.net Ensures long-term stability and effectiveness of the remediation.
Acid-Base Properties Possesses both acidic and basic surface sites. researchgate.net Allows for interaction with a broad spectrum of contaminants.

| Biocompatibility & Non-Toxicity | Not harmful to living tissues or the environment. bohrium.comresearchgate.net | Safe for use in environmental applications without causing secondary pollution. |

Scope and Significance of Lead Hydroxylapatite in Advanced Materials Science and Environmental Engineering

When hydroxylapatite is used to remediate lead-contaminated environments, a new, highly stable compound is formed: this compound (PbHAP), also known as hydroxypyromorphite, with the chemical formula Pb₁₀(PO₄)₆(OH)₂. rsc.orgacs.orgacs.org The formation of this compound is the primary mechanism by which hydroxylapatite immobilizes lead.

The process typically involves the dissolution of hydroxylapatite, which releases phosphate (B84403) ions into the surrounding solution. These phosphate ions then react with lead ions to precipitate the highly insoluble this compound. mdpi.comrsc.org This dissolution-precipitation mechanism is highly effective, leading to a significant reduction in the mobility and bioavailability of lead in soil and water. mdpi.comrsc.org Research has shown that this process can transform lead from more mobile, bioavailable forms into a stable, residual fraction. mdpi.com

The significance of this compound extends beyond environmental remediation. Due to its stable apatite structure, there is growing interest in its potential applications in advanced materials science. jcsp.org.pkresearchgate.net Researchers are exploring its use in fields such as:

Luminescent Materials: The apatite structure can host various ions, making it a candidate for phosphors and other light-emitting materials. jcsp.org.pkresearchgate.net

Catalysis: The surface properties of apatites can be tailored for use as catalysts or catalyst supports. jcsp.org.pkresearchgate.net

Sensors: The potential for ion exchange and interaction with various substances suggests applications in environmental sensors. jcsp.org.pkresearchgate.net

Solid Electrolytes: The ionic conductivity of apatite structures is being investigated for applications in solid-state batteries and fuel cells. jcsp.org.pkresearchgate.net

The synthesis of pure this compound has been achieved through various methods, including solid-state reactions and precipitation methods, allowing for the controlled study of its properties. jcsp.org.pkresearchgate.net Detailed research has confirmed the formation of a crystalline hydroxypyromorphite phase during the interaction of lead with hydroxylapatite. acs.org This fundamental understanding of the interaction between lead and hydroxylapatite at a molecular level is crucial for optimizing its application in environmental engineering and for developing new technologies in materials science. acs.org

Table 3: Research Findings on this compound Formation

Research Focus Key Findings Significance
Mechanism of Lead Removal Immobilization of Pb²⁺ occurs via a dissolution-precipitation mechanism, forming Pb₁₀(PO₄)₆(OH)₂. rsc.org Confirms the effective and permanent sequestration of lead.
Molecular Scale Investigation At medium to high Pb concentrations, crystalline hydroxypyromorphite (HPY) forms. At very high concentrations, Pb can be incorporated into the HAP crystal lattice. acs.org Provides a detailed understanding of the interaction, aiding in the optimization of remediation strategies.
Effectiveness in Soil Application of nano-hydroxyapatite to lead-contaminated soil significantly decreased the mobile and bioavailable fractions of lead, converting it to the stable residual fraction. mdpi.com Demonstrates the practical utility of HAP for in-situ soil remediation.

| Controlled Synthesis | Solid-solution this compound can be successfully synthesized using ceramic (solid-state reaction) and semi-ceramic (precipitation) methods. jcsp.org.pkresearchgate.net | Enables the production of pure PbHAP for research into its properties and potential applications in materials science. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO13P3Pb5 B12648295 Lead hydroxylapatite CAS No. 12530-18-6

Properties

CAS No.

12530-18-6

Molecular Formula

HO13P3Pb5

Molecular Weight

1.34e+03 g/mol

IUPAC Name

lead(2+);hydroxide;triphosphate

InChI

InChI=1S/3H3O4P.H2O.5Pb/c3*1-5(2,3)4;;;;;;/h3*(H3,1,2,3,4);1H2;;;;;/q;;;;5*+2/p-10

InChI Key

SGYCOGFSJAXZOB-UHFFFAOYSA-D

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2]

Origin of Product

United States

Advanced Structural Elucidation and Crystallographic Investigations of Lead Hydroxylapatite

X-ray Diffraction (XRD) Analysis and Rietveld Refinement

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials like lead hydroxylapatite. Coupled with Rietveld refinement, a powerful method for analyzing powder diffraction data, XRD provides detailed insights into the atomic arrangement of this compound.

Determination of Unit Cell Parameters and Space Group

The crystal structure of this compound has been determined to be hexagonal. researchgate.netcapes.gov.br Through Rietveld refinement of powder XRD data, the unit cell parameters have been established as a = b = 9.866 Å and c = 7.426 Å. researchgate.netcapes.gov.br The structure belongs to the P6₃/m space group. researchgate.netcapes.gov.brresearchgate.net Some studies also report the space group as P6₃, which is a subgroup of P6₃/m. researchgate.net The hexagonal system with the P6₃/m space group is characteristic of many apatite minerals. sciepub.com

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Hexagonal researchgate.netcapes.gov.br
Space Group P6₃/m researchgate.netcapes.gov.brresearchgate.net
Unit Cell Parameter (a) 9.866 Å researchgate.netcapes.gov.br
Unit Cell Parameter (b) 9.866 Å researchgate.netcapes.gov.br

Crystallinity and Phase Purity Assessment

XRD analysis is crucial for assessing the crystallinity and phase purity of synthesized this compound. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Well-defined peaks suggest a highly crystalline material, while broad halos indicate the presence of amorphous content. nih.gov The ISO 13779-3 standard outlines protocols for determining the phase purity and crystallinity of hydroxyapatite-based materials, which can be adapted for this compound. lucideon.com

The absence of peaks from other phases confirms the purity of the this compound sample. During synthesis, particularly in solid solutions, it is important to ensure that no secondary phases, such as lead phosphates, are formed. nih.gov Rietveld refinement of the XRD pattern allows for the quantification of different phases present in a sample, thereby providing a precise measure of phase purity. tandfonline.com The degree of crystallinity can be quantitatively estimated by comparing the integrated area of crystalline peaks to the total area of both crystalline and amorphous components in the diffractogram. nih.govmytribos.org

Investigation of Solid Solution Formation (e.g., PbₓCa₁₀₋ₓHA, PbₓSr₁₀₋ₓHAP)

Lead can substitute for other divalent cations, such as calcium (Ca²⁺) and strontium (Sr²⁺), in the hydroxylapatite structure, forming solid solutions. XRD is a primary tool for studying these substitutions.

In the case of lead-calcium hydroxylapatite (PbₓCa₁₀₋ₓ(PO₄)₆(OH)₂), studies have shown that the dissolution of calcium hydroxylapatite in the presence of lead ions leads to the formation of a solid solution. nih.gov As the concentration of lead increases, the unit cell parameters expand due to the larger ionic radius of Pb²⁺ compared to Ca²⁺. northwestern.eduresearchgate.net Specifically, the lattice parameters 'a' and 'c' have been observed to increase almost linearly with the increasing lead content. researchgate.net Rietveld analysis of XRD data for a Ca₆.₆Pb₃.₄(PO₄)₆(OH)₂ solid solution revealed unit cell parameters of a = b = 9.5591 Å and c = 6.9722 Å, confirming the formation of a single-phase apatite structure. northwestern.edu It has been noted that lead ions show a preference for occupying the Ca(II) sites within the apatite structure. nih.govnorthwestern.edu

Similarly, solid solutions of lead-strontium hydroxylapatite (Sr₁₀-xPbₓ(PO₄)₆(OH)₂) have been synthesized and characterized. core.ac.uk XRD analysis confirmed the formation of a continuous series of solid solutions across the entire compositional range (x=0-10). The lattice constants, both 'a' and 'c', were found to vary linearly with the lead content, which is consistent with the substitution of Sr²⁺ by the slightly larger Pb²⁺ ions. core.ac.uk Rietveld analysis indicated that lead ions preferentially occupy the M(2) site in the apatite structure in this system as well. core.ac.uk

Table 2: Unit Cell Parameters for Selected Solid Solutions

Compound a-axis (Å) c-axis (Å) Reference
Ca₁₀(PO₄)₆(OH)₂ 9.4159 6.8819 sciepub.com
Ca₆.₆Pb₃.₄(PO₄)₆(OH)₂ 9.5591 6.9722 northwestern.edu
Pb₁₀(PO₄)₆(OH)₂ 9.866 7.426 researchgate.netcapes.gov.br

Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to XRD by probing the vibrational modes of the functional groups within the this compound structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The primary vibrational units are the phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups. nih.gov

The FTIR spectrum of hydroxylapatite shows distinct absorption bands corresponding to the vibrational modes of the PO₄³⁻ tetrahedron. researchgate.net These include the symmetric stretching (ν₁), asymmetric stretching (ν₃), and bending (ν₄) modes. researchgate.netresearchgate.net In this compound, the positions of these bands are shifted compared to calcium hydroxylapatite due to the influence of the heavier lead cation. For instance, as lead substitutes calcium, the vibrational peaks of the PO₄³⁻ tetrahedra shift to lower wavenumbers. researchgate.net

The hydroxyl group exhibits a characteristic stretching vibration (νₛ) and a librational (vibrational) mode. In the FTIR spectrum of hydroxylapatite, the OH⁻ stretching mode appears as a sharp band around 3573 cm⁻¹, and the vibrational mode is observed near 633 cm⁻¹. researchgate.net The presence and sharpness of these bands are often used as indicators of the presence and ordering of the hydroxyl ions in the apatite channels.

Table 3: Characteristic FTIR Bands for Hydroxylapatites

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Reference
PO₄³⁻ ν₁ symmetric stretching ~962 researchgate.netresearchgate.net
PO₄³⁻ ν₃ asymmetric stretching 1000 - 1100 researchgate.netresearchgate.net
PO₄³⁻ ν₄ bending 560 - 600 researchgate.netresearchgate.net
OH⁻ Stretching ~3573 researchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides further details on the vibrational modes of this compound and is particularly sensitive to the symmetric vibrations of the phosphate groups. The most intense band in the Raman spectrum of hydroxylapatites is the ν₁ symmetric stretching mode of the P-O bond in the PO₄³⁻ group, which appears around 962 cm⁻¹ for calcium hydroxylapatite. researchgate.netresearchgate.net

Other Raman active modes include the ν₂, ν₃, and ν₄ vibrations of the phosphate ion. researchgate.netaip.org The hydroxyl stretching mode can also be observed in the Raman spectrum. In studies of lead-calcium hydroxylapatite solid solutions, changes in the Raman spectra, such as the splitting of the ν(OH) mode and shifts in the phosphate bands, have been correlated with the substitution of calcium by lead and the distribution of lead in the two distinct cation sites of the apatite structure. nih.gov The intensity ratio of the components of the ν₁ PO₄³⁻ mode has been proposed as a method to determine the lead content in these solid solutions. nih.gov

Table 4: Key Raman Active Modes in Hydroxylapatites

Functional Group Vibrational Mode Wavenumber (cm⁻¹) for Ca-HA Reference
PO₄³⁻ ν₁ symmetric stretching ~962 researchgate.netresearchgate.net
PO₄³⁻ ν₂ bending ~430-450 researchgate.net
PO₄³⁻ ν₄ bending ~580-610 researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for elucidating the local atomic environment around a specific element in a material. In the context of this compound, EXAFS studies at the Pb L-edge provide detailed information about the coordination number, distances, and types of neighboring atoms surrounding the lead ions that have been incorporated into the hydroxyapatite (B223615) structure. rsc.orgnorthwestern.edunih.gov

Research on lead-substituted calcium hydroxyapatite (Ca(10-x)Pbx(PO4)6(OH)2) has utilized EXAFS to understand the substitution mechanism. rsc.orgnorthwestern.edunih.gov For a solid solution of Ca6.6Pb3.4(PO4)6(OH)2, EXAFS analysis at the Pb L-edge was employed to propose a short-range structure around the lead atoms. rsc.orgnorthwestern.edunih.gov The findings from these studies indicate that lead ions predominantly occupy the Ca(II) sites within the hydroxyapatite lattice. rsc.orgnorthwestern.edunih.govnih.gov This preferential substitution is a key aspect of the immobilization of lead within the apatite structure.

The analysis of EXAFS data often involves fitting the experimental spectrum with theoretical models. northwestern.edu In the case of lead-substituted hydroxyapatite, the fitting of the EXAFS data has suggested a slight tendency for lead clustering, although theoretical calculations indicate the importance of avoiding Pb-Pb pairs at the Ca(II) sites. rsc.orgnorthwestern.edu Furthermore, EXAFS has been instrumental in studying the transformation of lead-contaminated soil amended with hydroxyapatite. nih.gov These studies showed a change in the local molecular bonding environment of lead, with the final product closely resembling synthetic pyromorphite (B1263725), confirming the potential of hydroxyapatite for lead remediation. nih.gov

X-ray Absorption Near Edge Structures (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy, which examines the region of the absorption spectrum within about 30-50 eV of an absorption edge, provides valuable information on the oxidation state and coordination geometry of the absorbing atom. ictp.itxrayabsorption.org For this compound, Pb L3-edge XANES is particularly useful for determining the chemical state of lead incorporated into the apatite structure. northwestern.edunih.govnih.gov

Studies have demonstrated a strong correlation between the XANES spectra of synthetic lead-doped carbonated hydroxyapatite and the spectra obtained from lead accumulated in human bone and cartilage. nih.govnih.goviucr.orgresearchgate.net This similarity confirms that lead is incorporated into the hydroxyapatite crystal structure in biological tissues. nih.govnih.goviucr.orgresearchgate.net The mechanism of this incorporation is believed to involve the substitution of Pb2+ for Ca2+ ions. iucr.org

The high sensitivity of XANES allows for the speciation of lead even at low concentrations, making it a suitable technique for investigating environmental and biological samples. nih.govnih.gov For instance, micro-XANES (µ-XANES) has been employed to investigate the spatial distribution and chemical form of lead in specific regions of human articular cartilage, revealing that lead is incorporated into the hydroxyapatite structure at the calcification front. nih.goviucr.orgresearchgate.net

The analysis of XANES spectra often involves comparison with reference compounds of known structure and oxidation state. nih.goviucr.org In the case of lead in hydroxyapatite, the excellent match between the XANES data from samples and that of synthetic lead-substituted carbonated hydroxyapatite provides strong evidence for the incorporation mechanism. nih.goviucr.org

Electron Microscopy for Morphological and Nanoscale Structural Analysis

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of this compound, SEM provides crucial insights into the particle shape, size, and aggregation state.

SEM studies on synthetic lead-substituted hydroxyapatite have revealed various morphologies depending on the synthesis conditions and the degree of lead substitution. For instance, hydroxyapatite nanoparticles are often observed as spherical particles that tend to agglomerate. researchgate.net In some cases, the morphology is described as indistinct aggregates or botryoidal masses. minsocam.org The particle size of these materials can be in the nanometer range, for example, less than 100 nm in diameter. mdpi.com

When hydroxyapatite is used for lead removal from aqueous solutions, SEM analysis of the resulting material shows the formation of new phases on the surface of the original hydroxyapatite particles. mdpi.com The reaction products can appear as small, morphologically indistinct aggregates or intergrown, rod-shaped needles. minsocam.org The morphology of the resulting lead-containing apatite, such as hydroxypyromorphite, can be poorly crystalline. minsocam.org

The following table summarizes representative morphological findings from SEM studies on lead-containing hydroxyapatite:

Sample DescriptionObserved MorphologyReference
Synthetic nano-hydroxyapatiteHighly agglomerated, spherical particles researchgate.net
Hydroxyapatite after Pb2+ adsorptionSpherical nanoparticles with a tendency to agglomerate mdpi.com
Reaction product of HAP with aqueous PbAggregates of morphologically indistinct material, intergrown rod-shaped needles minsocam.org
Hydroxyapatite with 5 wt% and 10 wt% n-HAUniform distribution of spherical n-HA particles, with some agglomerates at 10 wt% mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

TEM analysis of lead-substituted hydroxyapatite often reveals needle-like or rod-shaped nanocrystals, which may be smaller than those observed by SEM. minsocam.org These nanocrystals can be composed of even smaller crystallites, typically in the range of 3-5 nm. scielo.br HRTEM images can resolve the lattice planes of these crystallites, confirming their crystalline nature. scielo.brresearchgate.net For instance, HRTEM studies on hydroxyapatite have shown well-defined lattice fringes corresponding to the hexagonal structure of apatite. researchgate.netecmjournal.org

In the context of lead incorporation, TEM and HRTEM can provide evidence for the formation of new crystalline phases. For example, in studies of lead sorption by hydroxyapatite, TEM has detected the formation of hydroxypyromorphite needles that are not necessarily associated with the original hydroxyapatite particles. minsocam.org

The following table presents key findings from TEM and HRTEM investigations of this compound:

TechniqueObservationSignificanceReference
TEMNeedle-like nanocrystals smaller than those seen in SEMProvides more accurate size and shape information at the nanoscale minsocam.org
HRTEMIndividual particles composed of small crystallites (3-5 nm) with visible lattice imagesConfirms the crystalline nature of the nanoparticles and reveals their internal structure scielo.br
HRTEMWell-defined lattice planes corresponding to the hexagonal apatite structureProvides direct evidence of the crystal structure at the atomic level researchgate.netecmjournal.org
TEMFormation of hydroxypyromorphite needles not always associated with HAP particlesSuggests a dissolution-precipitation mechanism for lead immobilization minsocam.org

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a technique used for elemental analysis and chemical characterization. spark904.nl It allows for the identification and quantification of the elements present in a sample and can be used to create elemental maps showing the spatial distribution of these elements. uni.edu

In the study of this compound, EDX is crucial for confirming the presence of lead and for determining its distribution within the material. mdpi.commdpi.com For example, after the adsorption of lead ions onto hydroxyapatite, EDX spectra clearly show peaks corresponding to lead, in addition to the constituent elements of hydroxyapatite (Ca, P, and O). mdpi.com The intensity of the lead peaks can provide a semi-quantitative measure of the amount of lead adsorbed. mdpi.com

Elemental mapping using EDX provides a visual representation of how lead is distributed throughout the sample. mdpi.commdpi.com This can reveal whether lead is uniformly distributed or concentrated in specific areas. mdpi.commdpi.com For instance, in lead-substituted hydroxyapatite, elemental mapping can show a homogeneous dispersion of lead within the apatite matrix. mdpi.com

The following table summarizes typical information obtained from EDX analysis of this compound:

Analysis TypeFindingImplicationReference
EDX SpectrumPresence of Pb, Ca, P, and O peaksConfirms the incorporation of lead into the hydroxyapatite structure mdpi.commdpi.com
Elemental MappingUniform distribution of Pb, Ca, P, and OIndicates a homogeneous substitution of lead for calcium in the apatite lattice mdpi.commdpi.com
Quantitative AnalysisCa/P ratio close to the theoretical value for hydroxyapatiteProvides information on the stoichiometry of the apatite phase researchgate.net

Theoretical and Computational Modeling of this compound Structures

Theoretical and computational modeling, particularly using Density Functional Theory (DFT), plays a vital role in understanding the structural and energetic aspects of lead substitution in hydroxyapatite at the atomic level. rsc.orgnorthwestern.edunih.gov These methods provide insights that are often complementary to experimental findings and can help in the interpretation of experimental data.

DFT calculations have been employed to investigate the preferential site occupancy of lead in the hydroxyapatite lattice. rsc.orgnorthwestern.edunih.gov The hydroxyapatite structure has two distinct calcium sites: Ca(I) (columnar) and Ca(II) (triangular). northwestern.edu Theoretical modeling has shown that lead ions have a preference for the Ca(II) sites. rsc.orgnorthwestern.edunih.govnih.gov This is in good agreement with experimental results from techniques like XRD and EXAFS. rsc.orgnorthwestern.edunih.govnih.gov The energy difference between Pb substitution at the Ca(I) and Ca(II) sites has been calculated, with the substitution at the Ca(II) site being energetically more favorable. northwestern.edu

Computational studies also provide information on the local structural relaxation that occurs upon lead substitution. rsc.orgnorthwestern.edunih.gov Due to the larger ionic radius of Pb2+ compared to Ca2+, the substitution leads to local distortions in the apatite lattice. rsc.orgnorthwestern.edu DFT can predict these changes in bond lengths and angles, which can then be used to refine the interpretation of EXAFS data. northwestern.edu

Furthermore, theoretical models can explore the energetics of lead clustering. rsc.orgnorthwestern.edu While some experimental evidence from EXAFS suggests a slight tendency for Pb clustering, DFT calculations have indicated that Pb-Pb avoidance at the Ca(II) sites is energetically important. rsc.orgnorthwestern.edu

The following table highlights key findings from theoretical and computational modeling of this compound:

Modeling ApproachKey FindingSignificanceReference
Density Functional Theory (DFT)Lead preferentially occupies the Ca(II) sites in the hydroxyapatite lattice.Explains the mechanism of lead incorporation and corroborates experimental data. rsc.orgnorthwestern.edunih.govnih.gov
DFTSubstitution at the Ca(II) site is energetically more favorable than at the Ca(I) site.Provides a thermodynamic basis for the observed site preference. northwestern.edu
DFTProvides predictions of local structural relaxation due to the larger size of Pb2+.Helps in the interpretation of experimental data like EXAFS. rsc.orgnorthwestern.edunih.gov
DFTSuggests that Pb-Pb avoidance at the Ca(II) sites is energetically important.Offers insights into the distribution of lead ions within the apatite structure. rsc.orgnorthwestern.edu

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful computational tool for elucidating the electronic structure and chemical bonding in this compound (PbHA) and its solid solutions with calcium hydroxylapatite (CaHA). northwestern.edursc.orgnih.govresearchgate.net DFT calculations, often employing embedded cluster and periodic planewave/pseudopotential models, provide fundamental insights into the modifications of the physico-chemical properties upon lead substitution. northwestern.eduresearchgate.net These theoretical analyses are crucial for understanding the local chemical environment of lead when it occupies either the Ca(I) or Ca(II) crystallographic sites within the apatite structure. northwestern.edursc.orgnih.govresearchgate.net

The accuracy of these computational models is often validated by comparing calculated structural parameters with experimental data obtained from techniques like X-ray diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy. northwestern.edursc.orgnih.gov For example, the calculated cell dimensions for pure CaHA using a planewave–pseudopotential DFT approach show good agreement with experimental values. northwestern.edu This foundational agreement lends confidence to the predictions made for the more complex lead-substituted systems. The electronic density contour plots derived from DFT calculations further confirm the ionic nature of the apatite crystal structure. rsc.orgacs.org

Parameter DFT Calculated Value (CaHA) Experimental Value (CaHA)
Lattice Parameter 'a'9.560 Å9.43 Å
Lattice Parameter 'c'6.863 Å6.88 Å
This table presents a comparison of lattice parameters for Calcium Hydroxylapatite (CaHA) as determined by Density Functional Theory (DFT) calculations and experimental measurements, demonstrating the accuracy of the theoretical models. northwestern.edu

Monte Carlo and Molecular Dynamics Simulations for Structural Behavior

Monte Carlo (MC) and Molecular Dynamics (MD) simulations are indispensable computational techniques for investigating the structural behavior of this compound, particularly at the atomic scale and over time. frontiersin.orgnih.govmdpi.com These methods provide a dynamic perspective that complements the static picture offered by DFT.

Monte Carlo simulations have been employed to explore the interactions between lead ions and the hydroxylapatite surface in an aqueous environment. frontiersin.org By running numerous random simulations, researchers can determine the most favorable, or low-energy, adsorption sites for lead ions on the HAp surface. frontiersin.orgresearchgate.net These simulations typically involve a model of the HAp surface within a simulation box filled with lead ions and water molecules, using force fields like the universal force field to govern the interactions. frontiersin.org

Molecular Dynamics simulations, on the other hand, are used to study the time-dependent behavior of the system. MD simulations can be performed at specific temperatures to observe the dynamics of lead ion adsorption and the resulting structural changes in the HAp lattice. frontiersin.org For instance, MD simulations can track the trajectories of all atoms in the system, revealing how adsorbate molecules bind to the surface and how the system reaches a minimum energy configuration. frontiersin.orgfrontiersin.org This is particularly useful for understanding the thermal behavior of hydroxylapatite and the stability of lead within its structure at physiological or elevated temperatures. nih.govmdpi.com For example, MD simulations have been used to study the evaporation of OH⁻ ions from HAp structures at high temperatures, a process that is critical for understanding the material's thermal stability. nih.govmdpi.com

Simulation Technique Application in this compound Research Key Insights
Monte Carlo (MC)Investigating interactions between Pb²⁺ and HAp surface. frontiersin.orgIdentification of low-energy adsorption sites for lead ions. frontiersin.orgresearchgate.net
Molecular Dynamics (MD)Simulating the adsorption process and thermal behavior over time. frontiersin.orgnih.govUnderstanding the dynamics of lead binding and the thermal stability of the substituted structure. frontiersin.orgmdpi.com
This table summarizes the applications and key findings of Monte Carlo and Molecular Dynamics simulations in the study of this compound.

Prediction of Cationic Site Preference and Local Structural Relaxations (Ca(I) vs. Ca(II) Sites)

A key aspect of understanding this compound is determining the preferential site for lead substitution between the two distinct calcium sites in the apatite lattice: the nine-coordinated Ca(I) site and the seven-coordinated Ca(II) site. mdpi.com Theoretical modeling, particularly DFT, has been instrumental in predicting this site preference. northwestern.edursc.orgnih.govresearchgate.net

The general consensus from numerous theoretical and experimental studies is that cations with an ionic radius larger than Ca²⁺, such as Pb²⁺ (1.19 Å) and Sr²⁺, tend to favor the Ca(II) site. researchgate.netresearchgate.net In contrast, smaller cations like Mg²⁺ and Zn²⁺ show a preference for the Ca(I) site. researchgate.net DFT calculations have consistently shown that the substitution of lead into the Ca(II) site is energetically more favorable than into the Ca(I) site. northwestern.eduresearchgate.net For a 10 at. % solid solution of lead in CaHA, the energy difference in favor of Pb(II) substitution has been calculated to be between 0.035 eV and 0.102 eV, depending on the specific Ca(I) sub-site considered. northwestern.edu

The substitution of the larger Pb²⁺ ion for Ca²⁺ (0.99 Å) inevitably leads to local structural relaxations. northwestern.eduresearchgate.net DFT calculations predict an expansion of the Pb-O ligand distances compared to the original Ca-O distances. northwestern.edu This local distortion is a direct consequence of accommodating the larger cation. The degree of this relaxation can be quantified by calculating the changes in bond lengths and angles in the vicinity of the substituted lead ion. These theoretical predictions of local structural changes are crucial for interpreting experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS), which probe the short-range order around specific elements. northwestern.edursc.org

Cationic Site Coordination Number Typical Ion Preference Pb²⁺ Preference Reasoning
Ca(I)9Smaller cations (e.g., Mg²⁺, Zn²⁺) researchgate.netLess FavorableEnergetically less stable upon Pb²⁺ substitution. northwestern.edu
Ca(II)7Larger cations (e.g., Pb²⁺, Sr²⁺) researchgate.netMore FavorableLower energy state upon substitution due to factors including ionic radius and local geometry. northwestern.eduresearchgate.netnih.gov
This table outlines the characteristics of the two calcium sites in hydroxylapatite and the preferential substitution behavior of lead ions.

Analysis of Lead Clustering and Inter-Atomic Avoidance Phenomena

The distribution of lead ions within the hydroxylapatite lattice is not necessarily random. Computational studies have explored the phenomena of lead clustering (the aggregation of lead ions in close proximity) and inter-atomic avoidance (the tendency of lead ions to avoid occupying adjacent lattice sites).

Theoretical models, particularly those based on DFT, have been used to investigate the energetics of different lead distribution scenarios. northwestern.edu These studies often indicate the importance of Pb-Pb avoidance, especially at the Ca(II) sites. northwestern.edursc.orgnih.gov This suggests that from a theoretical standpoint, a dispersed arrangement of lead ions might be more energetically stable than a clustered one. The repulsion between adjacent, relatively large Pb²⁺ ions could be a driving force for this avoidance.

However, experimental evidence, such as that from EXAFS analysis of lead-substituted hydroxylapatite, has sometimes suggested a slight preference for lead clustering. northwestern.edursc.orgnih.gov This discrepancy between theoretical predictions and experimental observations highlights the complexity of the system. It is possible that kinetic factors during crystal growth or specific synthesis conditions could favor the formation of lead clusters, even if they are not the most thermodynamically stable arrangement. The interplay between the energetic preference for avoidance and the potential for clustering remains an active area of research, with computational models providing a framework for interpreting experimental findings. northwestern.edu

Mechanistic Investigations of Lead Ion Interaction with Hydroxylapatite

Ion Exchange Mechanisms

Ion exchange is a significant process where lead ions in an aqueous solution are swapped with calcium ions within the hydroxylapatite crystal lattice. researchgate.netmdpi.com This substitution leads to the formation of a lead-substituted hydroxylapatite, which can be represented as a solid solution. nih.govcapes.gov.br

The hydroxylapatite structure contains two distinct crystallographic sites for calcium ions: the Ca(I) site and the Ca(II) site. northwestern.edumdpi.com Research, including experimental studies and theoretical modeling using Density Functional Theory (DFT), indicates that lead ions can substitute for calcium at both sites. researchgate.netnorthwestern.edursc.org However, there is a clear preferential substitution. Studies have consistently shown that Pb²⁺ ions predominantly occupy the Ca(II) sites within the apatite structure. researchgate.netnorthwestern.edunih.govcapes.gov.br Rietveld analysis of X-ray diffraction (XRD) patterns of lead-exposed hydroxylapatite revealed that a significant majority of the substituted lead, in some cases as high as 85%, occupies these Ca(II) sites. northwestern.edu This preference is attributed to the energetic favorability of Pb²⁺ substitution at the Ca(II) position. northwestern.edu The process results in the formation of a stable solid solution with the general formula Ca₁₀₋ₓPbₓ(PO₄)₆(OH)₂. nih.govlp.edu.ua

The substitution of calcium by lead induces significant changes in the hydroxylapatite crystal lattice. ajol.info This is primarily due to the considerable difference in the ionic radii of the two cations. The ionic radius of Pb²⁺ is significantly larger than that of Ca²⁺. researchgate.net The replacement of the smaller Ca²⁺ ions with the larger Pb²⁺ ions causes an expansion of the crystal lattice. researchgate.netnii.ac.jp Consequently, the lattice parameters (unit cell dimensions a and c) of the apatite structure increase as the degree of lead substitution increases. researchgate.netnii.ac.jp This linear alteration of the lattice parameters, conforming to Vegard's law, signifies the formation of a true solid solution from pure calcium hydroxylapatite to pure lead hydroxylapatite. researchgate.net The enlargement is more pronounced along the c-axis when Pb²⁺ substitutes at the Ca(I) sites compared to the Ca(II) sites. nii.ac.jp These lattice distortions can also lead to a decrease in the crystallinity of the material, particularly at intermediate levels of substitution where the lattice is most seriously distorted. nii.ac.jp

Table 1: Comparison of Ionic and Lattice Properties for Ca²⁺ and Pb²⁺ in Hydroxylapatite

PropertyCalcium (Ca²⁺)Lead (Pb²⁺)Impact of Substitution
Ionic Radius ~0.99 Å - 1.18 Å researchgate.netresearchgate.net~1.19 Å researchgate.netPb²⁺ is larger than Ca²⁺.
Lattice Parameter 'a' (Experimental) ~9.43 Å northwestern.edu~9.86 Å northwestern.eduIncreases with Pb²⁺ substitution. researchgate.netnii.ac.jp
Lattice Parameter 'c' (Experimental) ~6.88 Å northwestern.edu~7.42 Å northwestern.eduIncreases with Pb²⁺ substitution. researchgate.netnii.ac.jp
Preferred Substitution Site N/ACa(II) researchgate.netnorthwestern.edunih.govPb²⁺ preferentially occupies the Ca(II) sites. northwestern.edunih.gov

Substitution of Calcium Ions by Lead Ions (Pb²⁺ for Ca²⁺)

Dissolution-Precipitation Pathways

Another dominant mechanism, especially at higher lead concentrations, involves the dissolution of the original hydroxylapatite followed by the precipitation of new, more stable lead-containing phases. researchgate.netnih.govnih.gov

The dissolution of hydroxylapatite releases phosphate (B84403) (PO₄³⁻) ions into the solution. researchgate.netacs.org These phosphate ions then react with the Pb²⁺ ions present in the aqueous phase to form new, thermodynamically stable lead phosphate minerals. researchgate.netosti.gov The most significant and commonly formed product is hydroxypyromorphite [Pb₁₀(PO₄)₆(OH)₂], the lead analogue of hydroxylapatite. researchgate.netnih.govcapes.gov.bracs.org Hydroxypyromorphite is exceptionally stable and has a very low solubility, which drives the reaction forward. acs.orgosti.gov

The process is often described as a continuous recrystallization, where an intermediate lead-calcium solid solution [Pb₁₀₋ₓCaₓ(PO₄)₆(OH)₂] initially forms, which is itself unstable at high calcium content. researchgate.net This intermediate phase then dissolves and recrystallizes over time, progressively producing crystals with lower calcium content until pure hydroxypyromorphite is formed. nih.govcapes.gov.br Under certain conditions, particularly at low pH, other secondary lead phosphate precipitates such as lead hydrogen phosphate (PbHPO₄) and lead phosphate [Pb₃(PO₄)₂] have also been observed. nih.gov

The formation of pyromorphite (B1263725) is a kinetically rapid process. nih.govacs.org Studies have demonstrated that the transformation of lead into pyromorphite can be extremely fast, with significant conversion occurring within seconds to minutes. acs.orgnih.gov For example, in experiments reacting lead chloride with a phosphate source, over 90% of the lead was removed from the solution within 30 seconds, with nearly complete conversion to pyromorphite within a few hours. nih.gov The rate of pyromorphite formation is often limited by the dissolution rate of the source materials—either the hydroxylapatite providing the phosphate or the solid-phase lead source. scispace.comosti.govunt.edu The reaction is enhanced at lower pH values (e.g., pH 4-5) where the dissolution of hydroxylapatite is faster, releasing phosphate more readily and promoting the complete transformation of lead into chloropyromorphite. acs.org

Surface Adsorption and Complexation Phenomena

Chemi- and Physisorption Processes

The uptake of lead by hydroxylapatite involves both chemisorption and physisorption. Chemisorption, or chemical adsorption, involves the formation of strong chemical bonds between the lead ions and the hydroxylapatite surface. This is considered a primary mechanism, often involving the exchange of valence electrons between the adsorbate (Pb²⁺) and the adsorbent (hydroxylapatite). hnu.edu.cn The thermodynamic calculations from some studies reveal that the adsorption process is predominantly governed by chemisorption. frontiersin.orgresearchgate.net

Role of Hydroxyl and Phosphate Functional Groups in Adsorption

The hydroxyl (-OH) and phosphate (PO₄³⁻) functional groups on the surface of hydroxylapatite play a critical role in the adsorption of lead ions. mdpi.comresearchgate.net Fourier Transform Infrared Spectroscopy (FTIR) analyses have confirmed the involvement of these groups in the adsorption process. mdpi.comncsu.eduiwaponline.com

The hydroxyl groups can participate in surface complexation and ion exchange reactions. mdpi.com The phosphate groups are also key active sites for lead uptake, with evidence suggesting that lead ions can replace calcium ions in the apatite structure, a process facilitated by the phosphate framework. tandfonline.com The interaction between the positively charged lead ions and the negatively charged phosphate and hydroxyl groups on the hydroxylapatite surface leads to strong electrostatic attraction and the formation of stable complexes. tandfonline.com

Studies using techniques like X-ray Photoelectron Spectroscopy (XPS) have shown that after lead adsorption, there is a shift in the binding energies of oxygen-containing functional groups, providing direct evidence of their involvement in the chemical reaction with lead ions. ncsu.edu The formation of new chemical bonds between lead and the oxygen atoms of the phosphate and hydroxyl groups is a key aspect of the chemisorption process. tandfonline.comncsu.edu

Thermodynamic Parameters of Adsorption (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to understand the interaction between lead and hydroxylapatite.

Gibbs Free Energy (ΔG°) : Consistently negative values for ΔG° across various studies indicate that the adsorption of lead onto hydroxylapatite is a spontaneous process. ajouronline.comfrontiersin.orgscispace.com

Enthalpy (ΔH°) : The sign of ΔH° indicates whether the process is exothermic (negative ΔH°) or endothermic (positive ΔH°). Some studies report the process to be exothermic, suggesting it is favored at lower temperatures. frontiersin.orgresearchgate.net Conversely, other research indicates an endothermic nature, where adsorption is favored at higher temperatures. ajouronline.comuliege.beacademicjournals.org This discrepancy may arise from different experimental conditions and the specific properties of the hydroxylapatite used. An endothermic process can be attributed to the energy required for the dehydration of lead ions as they approach the hydroxylapatite surface. uliege.be

The table below summarizes thermodynamic parameters from a study on lead adsorption by nano Tricalcium Phosphate, which has a similar composition to hydroxylapatite.

Temperature (K)ΔG° (J/mol)ΔH° (J/mol)ΔS° (J/mol·K)
298-23568.8414092.98
318-25427.6414092.98
338-27286.4414092.98

This table is based on data for nano-TCP, a related calcium phosphate material, and illustrates the typical trend of thermodynamic parameters for lead adsorption. uliege.be

Integrated Mechanistic Models

The interaction of lead with hydroxylapatite is not governed by a single mechanism but rather by a combination of processes whose dominance shifts with changing environmental conditions like pH and lead concentration.

pH-Dependent Dominance of Interaction Mechanisms

The pH of the aqueous solution is a critical factor influencing the mechanisms of lead removal by hydroxylapatite. At low pH values, the dissolution of hydroxylapatite is more pronounced. This dissolution releases phosphate ions into the solution, which can then precipitate with lead ions to form highly stable lead phosphate minerals, such as hydroxypyromorphite (Pb₁₀(PO₄)₆(OH)₂). rsc.org Paradoxically, some studies have shown that the adsorption capacity can increase as the pH decreases from 7.0 to 2.5. rsc.org

At higher pH values (e.g., pH > 6), the surface of hydroxylapatite is typically negatively charged, which promotes the electrostatic attraction of positively charged Pb²⁺ ions. hnu.edu.cn In this pH range, surface complexation and ion exchange with calcium ions on the hydroxylapatite surface become more significant mechanisms for lead removal. frontiersin.org The optimal pH for lead adsorption is often reported to be around 5-6. hnu.edu.cnscispace.com At very high pH, the precipitation of lead hydroxide (B78521) (Pb(OH)₂) can also occur, adding another pathway for lead removal from the solution.

Concentration-Dependent Shift in Lead Uptake Pathways (Adsorption, Precipitation, Incorporation)

The initial concentration of lead in the solution also dictates the primary pathway for its removal by hydroxylapatite. acs.org

Low Lead Concentrations : At low initial lead concentrations (e.g., 0.1 mM), surface adsorption is considered the main contributor to lead uptake. acs.org In this scenario, lead ions bind to the available active sites on the hydroxylapatite surface without causing significant structural changes to the adsorbent. acs.org

Medium Lead Concentrations : As the lead concentration increases (e.g., 0.5–5.7 mM), the mechanism shifts towards dissolution-precipitation. acs.org The dissolution of hydroxylapatite releases phosphate ions, which then react with the higher concentration of lead ions to form new, stable lead-containing minerals like hydroxypyromorphite. acs.orgnih.gov This is often accompanied by the release of calcium ions from the hydroxylapatite into the solution. researchgate.net

High Lead Concentrations : At very high lead concentrations (≥6.6 mM), another mechanism, incorporation, becomes more prominent. acs.org In this process, lead ions can substitute for calcium ions within the crystal lattice of the hydroxylapatite, forming a solid solution of the type PbₓCa₅₋ₓ(PO₄)₃OH. acs.org This incorporation can occur without the complete dissolution of the original hydroxylapatite crystal. acs.org Studies have shown that with increasing lead concentration, the Ca/Pb molar ratio in the solid phase continuously decreases, eventually leading to a structure resembling pure hydroxypyromorphite. researchgate.netacs.org

Kinetic and Isothermal Adsorption Modeling

To quantitatively describe the adsorption process of lead onto hydroxylapatite, various kinetic and isothermal models are employed.

Kinetic Modeling investigates the rate of adsorption. The most commonly used models are the pseudo-first-order and pseudo-second-order models.

Pseudo-first-order model : This model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

Pseudo-second-order model : This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. hnu.edu.cn

Isothermal Adsorption Modeling describes the equilibrium of adsorption, relating the amount of adsorbed lead to its concentration in the solution at a constant temperature. The Langmuir and Freundlich models are widely used.

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm : This model is empirical and describes multilayer adsorption on a heterogeneous surface.

The adsorption of lead onto hydroxylapatite often fits the Langmuir isotherm model well, indicating a homogeneous surface and monolayer adsorption. ajouronline.comfrontiersin.orgmdpi.comacademicjournals.org The maximum adsorption capacity (qₘ) derived from the Langmuir model provides a measure of the total number of active sites available for lead binding.

The table below presents a comparison of kinetic and isotherm model parameters from a study on lead adsorption onto hydroxylapatite.

Kinetic Modelqₑ (exp) (mg/g)qₑ (cal) (mg/g)
Pseudo-first-order13.916.820.680
Pseudo-second-order13.9115.250.970
Isotherm Modelqₘ (mg/g)Kₗ (L/mg)
Langmuir90.180.150.96
Freundlich25.460.390.89

Data adapted from a study on lead adsorption by hydroxylapatite, showing a better fit for the pseudo-second-order kinetic model and the Langmuir isotherm model. frontiersin.orgresearchgate.netfrontiersin.org

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

To investigate the rate and mechanism of lead ion adsorption onto hydroxylapatite, kinetic data are often analyzed using pseudo-first-order and pseudo-second-order models. scielo.br The pseudo-first-order model, first proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. utm.my Conversely, the pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. hnu.edu.cnuliege.be

Numerous studies have demonstrated that the adsorption kinetics of lead onto various forms of hydroxylapatite, including synthetic, natural, and modified versions, are more accurately described by the pseudo-second-order model. hnu.edu.cnscispace.comrsc.org This is evidenced by higher correlation coefficient (R²) values, which are consistently closer to unity for the pseudo-second-order model compared to the pseudo-first-order model. frontiersin.orgresearchgate.net Furthermore, the equilibrium adsorption capacities (qₑ) calculated from the pseudo-second-order model show better agreement with the experimentally observed values. frontiersin.org

For instance, in a study using carbonate hydroxylapatite derived from eggshells, the pseudo-second-order model provided an excellent correlation (R² > 0.9991) with the experimental data, suggesting that chemical sorption is the rate-limiting step. hnu.edu.cn Similarly, research on nano-hydroxyapatite/chitosan (B1678972) porous materials found that the adsorption process complied well with the pseudo-second-order kinetic model. rsc.org This consistent finding across different studies indicates that the interaction between lead ions and hydroxylapatite is predominantly a chemical process, rather than being limited by mass diffusion. hnu.edu.cnuliege.be

Table 1: Comparison of Kinetic Models for Lead (Pb²⁺) Adsorption onto Hydroxylapatite

AdsorbentModelCorrelation Coefficient (R²)Calculated qₑ (mg/g)Experimental qₑ (mg/g)Reference
Hydroxyapatite (B223615) (HAp)Pseudo-First-Order0.680-2.133 - 18.786 frontiersin.org
Pseudo-Second-Order0.93 - 0.972.675 - 20.856
Carbonate Hydroxyapatite (CHAP)Pseudo-First-Order--- hnu.edu.cn
Pseudo-Second-Order> 0.9991100
Nano-Tricalcium PhosphatePseudo-First-Order--- uliege.be
Pseudo-Second-Order> 0.9995000

Langmuir, Freundlich, and Other Isotherm Models for Equilibrium Adsorption

Adsorption isotherms are fundamental for describing how adsorbates, like lead ions, distribute between the liquid phase and the solid phase of the adsorbent when the adsorption process reaches equilibrium. frontiersin.org The Langmuir and Freundlich models are the most widely used isotherms to analyze this equilibrium. frontiersin.orghnu.edu.cn

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. scielo.brresearchgate.net It suggests that once a site is occupied by an adsorbate molecule, no further adsorption can take place at that site. The Freundlich isotherm, in contrast, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.briwaponline.com

Research on the interaction of lead with hydroxylapatite consistently shows that the Langmuir model provides a better fit to the experimental data than the Freundlich model. frontiersin.orghnu.edu.cnresearchgate.net This is indicated by higher correlation coefficient (R²) values for the Langmuir isotherm. frontiersin.orgresearchgate.net This suggests that the adsorption of lead ions onto the hydroxylapatite surface is a monolayer process, where the ions are distributed homogeneously across the porous surface. frontiersin.org The favorability of the adsorption process can also be assessed using the separation factor (Rₗ) from the Langmuir model; values between 0 and 1 indicate favorable adsorption. frontiersin.orgiwaponline.com

While the Langmuir and Freundlich models are most common, other models such as the Temkin and Dubinin-Radushkevich isotherms are also sometimes applied to evaluate the adsorption process. scispace.comtubitak.gov.tr For example, one study noted that Langmuir, Freundlich, and Temkin models were all valid for describing the adsorption of lead onto porous hydroxylapatite materials. scispace.com Ultimately, the superior fit of the Langmuir model in most cases reinforces the concept of chemisorption, where lead ions form a stable, single layer on the active sites of the hydroxylapatite. rsc.org

Table 2: Isotherm Model Parameters for Lead (Pb²⁺) Adsorption onto Hydroxylapatite

AdsorbentLangmuir ModelFreundlich ModelReference
qₘₐₓ (mg/g)Kₗ (L/mg)Kբ (mg/g)(L/mg)¹/ⁿn
Hydroxyapatite (HAp)--> Freundlich R²--< Langmuir R² frontiersin.org
Carbonate Hydroxyapatite (CHAP)101-0.9995--- hnu.edu.cn
Natural Hydroxyapatite89-Better fit than Freundlich--- scielo.br
Hydroxyapatite/Bagasse Biochar210-Suitable fit--- ncsu.edu
Nano-HAP/Chitosan208.0 - 548.9-Good compliance--- rsc.org

Environmental Applications and Performance Evaluation of Lead Hydroxylapatite

Remediation of Lead-Contaminated Aqueous Systems

Lead hydroxylapatite is a highly effective material for the removal of lead from contaminated aqueous solutions. Its performance is attributed to mechanisms such as ion exchange, surface complexation, and dissolution-reprecipitation processes. researchgate.net

Adsorption Capacity and Efficiency Studies

The adsorption capacity of this compound for divalent lead (Pb²⁺) is a critical parameter in its application for water remediation. Studies have shown that the efficiency of lead removal can be exceptionally high, with some research reporting over 99% removal under optimal conditions. researchgate.net The maximum adsorption capacity (Qmax) is a key metric derived from isotherm models, such as the Langmuir and Freundlich models, which describe the equilibrium distribution of adsorbate between the solid and liquid phases.

Research has reported a wide range of adsorption capacities for Pb²⁺ onto hydroxyapatite-based materials, varying from 84 to 620 mg/g depending on the specific experimental conditions. mdpi.com For instance, nano-hydroxyapatite (N-HAp) powders have demonstrated an adsorption capacity of 99.31 mg/g. mdpi.com Another study using hydroxyapatite (B223615) synthesized through a wet chemical procedure reported a maximum adsorption capacity of 90.18 mg/g. frontiersin.orgresearchgate.net Furthermore, a novel composite adsorbent of hydroxyapatite/magnetite (HAp/Fe3O4) exhibited a remarkably high maximum adsorption capacity of 598.8 mg/g. researchgate.net The use of carbonate hydroxyapatite (CHAP) derived from eggshell waste also showed a significant maximum lead ion adsorption of 101 mg/g. hnu.edu.cn

The efficiency of lead removal is also notable. For example, at an initial Pb²⁺ concentration of 50 mg/L, a removal efficiency of 98.94% was achieved. frontiersin.orgresearchgate.net Synthetic hydroxyapatite has been shown to reach a Pb²⁺ adsorption efficiency of 98.7%. researchgate.net Similarly, nano-sized calcium hydroxyapatite (n-CaHAp) prepared from phosphogypsum waste achieved a removal efficiency of 98.1% for Pb(II). researchgate.net For lead concentrations ranging from 40–100 mg/L, the removal efficiency of Pb²⁺ ions was approximately 99.2%. mdpi.com

Table 1: Adsorption Capacities and Efficiencies of Various Hydroxyapatite-Based Adsorbents for Lead Removal

Adsorbent Material Maximum Adsorption Capacity (mg/g) Removal Efficiency (%) Initial Pb²⁺ Concentration (mg/L) Reference
Hydroxyapatite/Magnetite (HAp/Fe3O4) 598.8 >99 Not specified researchgate.net
Carbonate Hydroxyapatite (CHAP) 101 Not specified Not specified hnu.edu.cn
Nano-hydroxyapatite (N-HAp) 99.31 94 20 mdpi.com
Synthetic Hydroxyapatite 90.18 98.94 50 frontiersin.orgresearchgate.net
Synthetic Hydroxyapatite Not specified 98.7 Not specified researchgate.net
Nano-sized Calcium Hydroxyapatite (n-CaHAp) 769.23 98.1 Not specified researchgate.net
Synthetic Hydroxyapatite (Sy-HAP) 166.67 95.52 Not specified scispace.com
Commercial Hydroxyapatite (C-HAP) 142.86 86.53 Not specified scispace.com

Influence of Environmental Parameters (pH, Temperature, Contact Time, Initial Concentration)

The performance of this compound in removing lead from aqueous solutions is significantly influenced by several environmental parameters.

pH: The pH of the solution is a critical factor affecting the surface charge of the adsorbent and the speciation of lead ions. mdpi.com Generally, the adsorption of Pb²⁺ increases with an increase in pH. Studies have shown that the maximum uptake of lead ions is often achieved at a pH around 5.5 to 6.0. hnu.edu.cnnih.gov At lower pH values, the competition from H⁺ ions for active sites can reduce lead removal efficiency. mdpi.com For instance, one study observed that the adsorption capacities of Pb(II) increased significantly as the pH rose from 2.0 to 6.0. hnu.edu.cn Another study found the greatest lead removal at a pH of 8. frontiersin.org

Temperature: The effect of temperature on lead adsorption can indicate whether the process is exothermic or endothermic. Some studies have found that the adsorption process is exothermic, meaning that lower temperatures favor higher removal efficiency. frontiersin.org One study investigating a temperature range of 15°C–60°C noted slight changes in removal efficiency as the temperature was varied. frontiersin.org

Contact Time: The time required for the adsorption process to reach equilibrium is known as the contact time. Equilibrium is often reached relatively quickly. For example, studies have reported that adsorption equilibrium can be established within 15 to 120 minutes. scispace.comnih.govnih.gov The kinetics of the adsorption process are often well-described by the pseudo-second-order model, which suggests that chemisorption is the rate-limiting step. frontiersin.orgnih.gov

Initial Concentration: The initial concentration of lead in the solution also plays a crucial role. The adsorption of lead ions by hydroxyapatite generally increases as the initial concentration of lead ions increases. hnu.edu.cn This is because a higher concentration gradient provides a greater driving force for the transfer of lead ions from the solution to the adsorbent surface.

Column and Batch Reactor Performance Assessments

Both batch and column reactor systems are used to evaluate the performance of this compound for lead remediation. Batch experiments are useful for determining fundamental parameters like adsorption capacity and the influence of environmental factors. scielo.br They involve mixing the adsorbent with the contaminated solution until equilibrium is reached.

Column studies, on the other hand, simulate the continuous flow conditions found in many industrial wastewater treatment applications. nih.gov In these studies, the contaminated water is passed through a packed bed of the adsorbent. The performance is often evaluated by analyzing the breakthrough curve, which plots the effluent lead concentration against time or volume of treated water. nih.gov The shape of the breakthrough curve provides information about the dynamic behavior of the adsorption column. nih.gov Studies have shown that column reactors can be highly efficient in treating lead-containing industrial effluents.

Immobilization of Lead in Contaminated Soils

This compound is also a promising amendment for the in-situ immobilization of lead in contaminated soils. The primary mechanism involves the transformation of bioavailable lead into more stable, less soluble forms, primarily pyromorphite-like minerals. nih.gov

Reduction of Bioavailable and Leachable Lead Fractions

The application of hydroxyapatite to lead-contaminated soils effectively reduces the fractions of lead that are considered bioavailable and leachable. Sequential extraction procedures are often used to assess the distribution of lead among different soil fractions, which are categorized by their mobility and potential for uptake by organisms. These fractions typically include water-soluble, exchangeable, carbonate-bound, iron-manganese oxide-bound, organic matter-bound, and residual fractions.

Studies have consistently shown that the addition of hydroxyapatite leads to a significant decrease in the more mobile and bioavailable fractions (water-soluble and exchangeable) and a corresponding increase in the stable, residual fraction. nih.govmdpi.com For example, the application of nano-hydroxyapatite (NHAP) to lead-contaminated soil resulted in a decrease in the water- and acid-soluble, exchangeable, and reducible fractions of lead, while significantly increasing the residual fraction. mdpi.com Specifically, the water-soluble and exchangeable fractions declined by 21.69–66.08% and 25–52.02%, respectively, while the residual fraction increased by 124.67%. mdpi.com This transformation is largely attributed to the formation of highly stable lead phosphate (B84403) minerals, such as pyromorphite (B1263725) (Pb₅(PO₄)₃Cl) and hydroxypyromorphite (Pb₅(PO₄)₃(OH)). mdpi.com

The reduction in leachable lead is also a key benefit. The Toxicity Characteristic Leaching Procedure (TCLP) is a standard method to evaluate the potential for contaminants to leach from a solid matrix. Research has demonstrated that hydroxyapatite amendments significantly reduce the TCLP levels for lead in contaminated soils. mdpi.com

Table 2: Effect of Hydroxyapatite on Lead Fractions in Contaminated Soil

Treatment Change in Water-Soluble & Exchangeable Pb Fractions (%) Change in Reducible Pb Fraction (%) Change in Residual Pb Fraction (%) Reference
Nano-hydroxyapatite (NHAP) ↓ 21.69 - 66.08 ↓ 25 - 52.02 ↑ 124.67 mdpi.com
Hydroxyapatite (HAP) Transformed to residual Transformed to residual Increased nih.gov

Impact on Soil Microbial Activities and Plant Uptake of Heavy Metals

The application of this compound to contaminated soils can have secondary effects on the soil ecosystem, including microbial communities and the uptake of heavy metals by plants.

Plant Uptake of Heavy Metals: A primary goal of lead immobilization in soils is to reduce its uptake by plants, thereby minimizing its entry into the food chain. Numerous studies have demonstrated that the application of hydroxyapatite significantly decreases the concentration of lead in both the roots and shoots of various plant species grown in contaminated soil. mdpi.commdpi.comcaas.cn

Table 3: Reduction in Lead Uptake by Plants with Hydroxyapatite Application

Plant Species Reduction in Shoot Pb Concentration (%) Reduction in Root Pb Concentration (%) Reference
Ryegrass 13.19 - 20.3 2.86 - 21.1 mdpi.com
Brassica oleracea 51.9 67.3 caas.cn
Brassica campestris 65.5 57.2 caas.cn
Oats 83 (in tissues) Not specified mdpi.com
Maize 67 - 85 Not specified mdpi.com

Co-application with Other Soil Amendments (e.g., Biochar, Bentonite, Chitosan)

The efficacy of this compound (LHA) in soil remediation can be significantly enhanced through its co-application with various organic and inorganic amendments. These combinations leverage synergistic effects to improve the immobilization of lead and other heavy metals, enhance soil properties, and promote plant growth.

Biochar: A carbon-rich material produced from the pyrolysis of biomass, biochar is a popular soil amendment known for its ability to adsorb heavy metals. mdpi.compjoes.com When combined with LHA, biochar contributes to the reduction of lead bioavailability through the formation of stable minerals like chlorpyromorphite and hydroxypyromorphite. mdpi.com The addition of biochar-supported nano-hydroxyapatite to lead-contaminated soil has been shown to decrease lead levels in various parts of cabbage and mustard plants by 62% to 87% compared to control soil. researchgate.net One study achieved a lead immobilization rate of 71.9% and reduced lead accumulation in plants by 31.4% using a biochar-assisted nanohydroxyapatite material. researchgate.net However, the properties of biochar, which are influenced by feedstock and pyrolysis conditions, can affect the characteristics of the combined amendment. mdpi.com

Bentonite: This aluminosilicate (B74896) clay has demonstrated the capacity to reduce the mobility of lead in soil by over 40% compared to control experiments. mdpi.com The combination of hydroxyapatite, bentonite, and biochar has proven effective in reducing the uptake of lead and cadmium by the edible parts of plants. mdpi.com Bentonite has been successfully used to immobilize both cadmium and lead in contaminated floodplain soils. mdpi.com

Chitosan (B1678972): A natural biopolymer, chitosan possesses non-toxic, hydrophilic, and biodegradable properties, making it an effective sorbent for heavy metals. sswm.infomdpi.com Its amino and hydroxyl groups serve as active sites for adsorption. researchgate.net Nanocomposites based on natural polymers like chitosan have been developed to decrease the bioavailability of lead, benefiting from a large specific surface area and additional functional groups. mdpi.com Hydroxyapatite/chitosan nanocomposites have demonstrated excellent sorption capacities for lead ions, reaching up to 190 mg/g. sswm.info The combination of hydroxyapatite with chitosan enhances the removal of various heavy metals from aqueous solutions. researchgate.net Studies have shown that hydroxyapatite-chitosan layered composites are effective in the continuous-flow removal of lead ions from wastewater. mdpi.com

The following table summarizes the performance of LHA when co-applied with other soil amendments.

AmendmentTarget Contaminant(s)Key FindingsReference(s)
BiocharLead (Pb), Cadmium (Cd)Reduces Pb bioavailability by forming stable minerals; decreases Pb levels in plants. mdpi.comresearchgate.net
BentoniteLead (Pb), Cadmium (Cd)Reduces Pb mobility by over 40%; effectively immobilizes Pb and Cd in floodplain soils. mdpi.com
ChitosanLead (Pb)High sorption capacity for Pb ions (up to 190 mg/g); effective in continuous-flow wastewater treatment. sswm.infomdpi.com
Biochar & BentoniteLead (Pb), Cadmium (Cd)Effectively reduces the uptake of Pb and Cd by edible plant parts. mdpi.com

Performance of Nanostructured this compound in Remediation

The use of nanostructured this compound (nLHA) in environmental remediation has garnered significant attention due to its enhanced properties compared to its bulk counterparts. The nanoscale dimensions of these materials lead to unique characteristics that improve their performance in immobilizing lead and other contaminants.

Enhanced Surface Area Effects and Adsorption Performance

A key advantage of nanostructured hydroxyapatite is its significantly larger specific surface area and pore volume compared to conventional forms. researchgate.net This increased surface area provides more active sites for the adsorption of heavy metals. uliege.be For instance, magnesium-incorporated hydroxyapatite with a high surface area of 50.72 m²/g exhibited a lead adsorption capacity of 227.1 mg/g. deswater.com The ability to control the size and specific surface area of hydroxyapatite nanoparticles allows for the optimization of their adsorption performance. rsc.org

The morphology of hydroxyapatite crystals also plays a crucial role in their adsorption efficiency. High-aspect-ratio nanorods have demonstrated superior removal efficiency for lead and other cations compared to plate-like crystals or spherical particles. rsc.org This is attributed to the increased surface area and the unique crystal facets exposed in high-aspect-ratio nanostructures. rsc.orgnih.gov The nanocrystalline structure and high surface area make nano-hydroxyapatite a suitable option for adsorbing various pollutants. rsc.org

The application of nano-hydroxyapatite has been shown to significantly reduce the water-soluble fractions of lead and cadmium in soil by 72% and 90%, respectively. mdpi.comopenaccessebooks.com This enhanced adsorption capacity mitigates the inhibitory effects of heavy metals on plant growth. researchgate.net

The table below presents data on the surface area and adsorption performance of different forms of nanostructured hydroxyapatite.

AdsorbentSpecific Surface Area (m²/g)Maximum Adsorption Capacity for Pb(II) (mg/g)Reference(s)
Porous HAP Nanospheres45.3- researchgate.net
Magnesium-Incorporated HAP50.72227.1 deswater.com
Hydroxyapatite/Chitosan Nanocomposite-190 sswm.info
Magnetic Hydroxyapatite Composite-348.3 deswater.com

Stability and Reusability of Adsorbent Materials

The stability and reusability of adsorbent materials are critical factors for their practical and economic viability in large-scale environmental remediation projects. Research has demonstrated that hydroxyapatite-based adsorbents can maintain their effectiveness over multiple cycles of use.

For example, a magnetic hydroxyapatite composite (HAp-Fe3O4) used for the removal of cadmium, zinc, and lead showed that even after four cycles, the percentage removal of heavy metals remained around 80%, indicating good reusability. e3s-conferences.org Similarly, another study on a recyclable magnetic hydroxyapatite nanocomposite found no significant loss in adsorption efficiency for lead, mercury, and arsenic after four consecutive adsorption/desorption cycles, highlighting its long-term stability. deswater.com

Composites of hydroxyapatite with natural polymers like chitosan have also been investigated for their reusability. researchgate.net A study on a cellulose-grafted hydroxyapatite adsorbent indicated it could be regenerated and reused for up to three cycles for the adsorption of lead and copper. acs.org The stability of these materials is crucial as it prevents the release of previously adsorbed contaminants back into the environment.

Advanced Characterization of Lead Species in Environmental Matrices (e.g., X-ray Fluorescence Microscopy)

To effectively assess the performance of remediation strategies and understand the fate of lead in the environment, advanced characterization techniques are employed. X-ray fluorescence (XRF) microscopy is a powerful, non-destructive tool for the elemental analysis and imaging of lead and other heavy metals in various environmental samples. diva-portal.orgepj-conferences.org

XRF allows for the simultaneous measurement of multiple elements and can provide information on their concentration and spatial distribution at a microscopic level. diva-portal.orgnih.gov This is particularly valuable for studying heterogeneous samples like soil and sediment. epj-conferences.org Synchrotron-based XRF (SXRFI) offers even higher sensitivity and spatial resolution, enabling the detection of trace elements at the sub-micrometer level. nih.gov

These techniques are crucial for:

Mapping Elemental Distribution: XRF imaging can reveal the distribution of lead within a soil matrix or a plant tissue, providing insights into its mobility and uptake. diva-portal.org

Chemical Speciation: In conjunction with techniques like X-ray Absorption Near-Edge Spectroscopy (XANES), it is possible to determine the chemical form (speciation) of the lead, which is critical for assessing its bioavailability and toxicity. iaea.org

Monitoring Remediation: XRF can be used to monitor the effectiveness of remediation treatments by analyzing the changes in lead concentration and distribution over time. diva-portal.org

The development of portable XRF instruments has also enabled in-situ analysis, providing immediate results in the field, which is highly beneficial for environmental monitoring and industrial applications. iaea.org

Emerging Research Directions and Future Outlook for Lead Hydroxylapatite

Lead hydroxylapatite (Pb-HAP), a synthetic analogue of the mineral pyromorphite (B1263725), is gaining significant attention for its potential in environmental remediation and catalysis. While its ability to immobilize lead is well-documented, current research is pushing the boundaries to enhance its performance, predict its behavior, and expand its applications. This article explores the emerging research directions and future outlook for this important chemical compound.

Q & A

Q. What are the established methods for synthesizing lead-substituted hydroxylapatite, and how can purity be validated?

Synthesis typically involves wet-chemical precipitation or solid-state reactions. Key parameters include pH control (9–12), temperature (e.g., 80–100°C for hydrothermal methods), and stoichiometric ratios of Pb²⁺, Ca²⁺, and PO₄³⁻. Purity validation requires X-ray diffraction (XRD) to confirm crystallinity and phase composition, supplemented by energy-dispersive X-ray spectroscopy (EDS) to verify lead incorporation .

ParameterTypical Range
pH9–12
Temperature80–100°C
Calcination600–1100°C

Q. Which characterization techniques are most effective for analyzing lead hydroxylapatite’s structural and chemical properties?

  • XRD : Identifies crystallographic phases and quantifies lead substitution via lattice parameter shifts .
  • FTIR : Detects phosphate and hydroxyl group vibrations, confirming structural integrity .
  • SEM/EDS : Provides morphology and elemental composition, critical for assessing lead distribution .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document reagent purity, reaction time/temperature, and post-synthesis treatments (e.g., calcination). Use standardized protocols for XRD calibration (e.g., NIST standards) and adhere to ASTM/SAE guidelines for phase analysis .

Advanced Research Questions

Q. How do computational models (e.g., DFT) address discrepancies between experimental and theoretical mechanical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and dispersive force corrections can predict elastic constants (e.g., bulk modulus ≈ 116 GPa at 0 K). Discrepancies arise from experimental limitations (e.g., impurity phases) or approximations in computational models (e.g., neglecting thermal expansion). Validate models using high-pressure XRD data .

Q. What strategies resolve contradictions in thermodynamic data for this compound under extreme conditions?

  • Compare equation-of-state (EOS) models (e.g., Birch-Murnaghan) across pressure (0–10 GPa) and temperature (0–1000 K) ranges.
  • Use quasi-harmonic approximations to account for thermal effects in DFT calculations .
  • Reconcile experimental data with computational predictions by isolating variables (e.g., phase purity) .

Q. How can phase analysis reproducibility be improved in XRD studies of this compound coatings?

  • Employ Rietveld refinement with reference intensity ratios (RIR) for quantitative phase analysis.
  • Validate reproducibility through inter-laboratory comparisons and adherence to ASTM standards .

Methodological Guidance

Q. What protocols ensure safe handling of lead-containing hydroxylapatite in laboratory settings?

  • Follow biomedical waste disposal guidelines for heavy metals.
  • Use fume hoods during synthesis and wear PPE to prevent inhalation/contact .

Q. How should researchers design experiments to study this compound’s role in biomedical applications (e.g., drug delivery)?

  • Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT tests).
  • Quantify drug-loading efficiency using UV-Vis spectroscopy and monitor release kinetics in simulated physiological conditions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in this compound’s mechanical properties?

  • Apply multivariate regression to correlate synthesis parameters (e.g., Pb²⁺ concentration) with outcomes (e.g., compressive strength).
  • Report uncertainties using error bars in stress-strain curves and confidence intervals in DFT-predicted properties .

Q. How should raw data from this compound studies be archived for transparency?

  • Deposit XRD patterns, computational input files, and thermal analysis datasets in repositories like Zenodo.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata (e.g., synthesis conditions, instrument calibration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.